Cas no 5588-29-4 (5-methyl-6-phenylmorpholin-3-one)
5-methyl-6-phenylmorpholin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Morpholinone,5-methyl-6-phenyl-
- 5-Methyl-6-phenyl-3-morpholinone
- Feninetramide
- Fenmetramide
- McN-1075
- 5-methyl-6-phenylmorpholin-3-one
- 3-Morpholinone, 5-methyl-6-phenyl-
- Fenmetramide (USAN/INN)
- AKOS006272562
- MLS003106726
- NS00113919
- UJEPHPADGSWWRM-UHFFFAOYSA-N
- D04153
- DTXSID00863576
- Q5443510
- NSC-169876
- 5-methyl-6-phenyl-morpholin-3-one
- SMR001821618
- 5588-29-4
- NSC169876
- EN300-212947
- CHEMBL2106282
-
- MDL: MFCD00865438
- Inchi: 1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
- InChI Key: UJEPHPADGSWWRM-UHFFFAOYSA-N
- SMILES: O1CC(NC(C)C1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 191.09469
- Monoisotopic Mass: 191.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.2
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Boiling Point: 396.0±42.0 °C at 760 mmHg
- Flash Point: 193.3±27.9 °C
- Refractive Index: 1.516
- PSA: 38.33
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-methyl-6-phenylmorpholin-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-6-phenylmorpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-212947-0.05g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 0.05g |
$1620.0 | 2023-09-16 | ||
| Enamine | EN300-212947-0.1g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 0.1g |
$1697.0 | 2023-09-16 | ||
| Enamine | EN300-212947-0.25g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 0.25g |
$1774.0 | 2023-09-16 | ||
| Enamine | EN300-212947-0.5g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 0.5g |
$1851.0 | 2023-09-16 | ||
| Enamine | EN300-212947-1.0g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-212947-2.5g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 2.5g |
$3782.0 | 2023-09-16 | ||
| Enamine | EN300-212947-5.0g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 5.0g |
$5594.0 | 2023-02-22 | ||
| Enamine | EN300-212947-10.0g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 10.0g |
$8295.0 | 2023-02-22 | ||
| Enamine | EN300-212947-1g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 1g |
$1929.0 | 2023-09-16 | ||
| Enamine | EN300-212947-5g |
5-methyl-6-phenylmorpholin-3-one |
5588-29-4 | 5g |
$5594.0 | 2023-09-16 |
5-methyl-6-phenylmorpholin-3-one Suppliers
5-methyl-6-phenylmorpholin-3-one Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-methyl-6-phenylmorpholin-3-one
Introduction to 5-methyl-6-phenylmorpholin-3-one (CAS No. 5588-29-4)
5-methyl-6-phenylmorpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 5588-29-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential biological activities. The presence of a morpholine ring fused with a phenyl group, coupled with a methyl substituent at the 5-position and a carbonyl group at the 3-position, endows this compound with distinctive chemical and pharmacological properties that make it a subject of considerable interest in drug discovery and development.
The structural framework of 5-methyl-6-phenylmorpholin-3-one is characterized by its rigid bicyclic system, which includes a morpholine moiety linked to a benzene ring. The morpholine ring, known for its ability to form stable complexes with biological targets, contributes to the compound's potential as a pharmacophore. Additionally, the phenyl group at the 6-position introduces electronic and steric influences that can modulate the compound's interactions with biological receptors. The methyl group at the 5-position further enhances the compound's complexity, influencing its solubility, metabolic stability, and overall pharmacokinetic profile.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-methyl-6-phenylmorpholin-3-one. Research has indicated that this compound exhibits promising activities in several therapeutic areas. One notable area of investigation is its role as an intermediate in the synthesis of more complex pharmaceutical agents. The unique structural features of this molecule make it a valuable building block for designing novel drugs with enhanced efficacy and reduced side effects.
Moreover, studies have suggested that 5-methyl-6-phenylmorpholin-3-one may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The morpholine ring is known to stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This potential antioxidant activity has prompted researchers to explore its therapeutic applications in conditions where oxidative stress plays a significant role.
Another area of interest is the antimicrobial activity of 5-methyl-6-phenylmorpholin-3-one. Preliminary studies have shown that this compound can exhibit inhibitory effects against various bacterial and fungal strains. The phenyl group and the morpholine ring are believed to interact with microbial cell membranes or enzymes, disrupting essential biological processes and leading to cell death. This antimicrobial potential makes it a candidate for developing new antibiotics or antifungal agents, particularly in response to rising concerns about antibiotic resistance.
The synthesis of 5-methyl-6-phenylmorpholin-3-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce specific substituents into the molecular structure. These synthetic methodologies ensure that the final product meets the stringent requirements for pharmaceutical applications.
In terms of pharmacokinetics, 5-methyl-6-phenylmorpholin-3-one exhibits interesting properties that influence its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of polar functional groups enhances its solubility in water, facilitating better absorption from biological membranes. However, the bulky phenyl group may slow down its metabolic degradation, leading to prolonged half-life and sustained therapeutic effects. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and minimizing potential side effects.
Recent advancements in computational chemistry have also contributed to the study of 5-methyl-6-phenylmorpholin-3-one. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. By simulating these interactions, scientists can identify key binding sites and optimize the structure for improved binding affinity and selectivity. This approach has accelerated the drug discovery process by reducing the need for extensive experimental trials.
The regulatory landscape for 5-methyl-6-phenylmorpholin-3-one is another critical aspect that influences its development as a pharmaceutical agent. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain quality and consistency. Additionally, regulatory agencies require comprehensive toxicological studies to assess its safety profile before it can be approved for human use. These rigorous standards underscore the importance of thorough research and development before any new drug enters clinical practice.
In conclusion,5-methyl-6-phenylmorpholin-3-one (CAS No. 5588-29-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its applications in antioxidant therapy, antimicrobial agents, and as an intermediate in drug synthesis highlight its versatility and importance in medicinal chemistry. As research continues to uncover new therapeutic possibilities,5-methyl-6-phenylmorpholinone is poised to play a significant role in addressing various health challenges through innovative drug development strategies.
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